molecular formula C9H19Cl2N3O B1379709 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride CAS No. 1609395-33-6

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

Cat. No.: B1379709
CAS No.: 1609395-33-6
M. Wt: 256.17 g/mol
InChI Key: LDMOSKCWFPLURK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for spirocyclic heterocycles containing nitrogen atoms. The base structure 1,4,9-triazaspiro[5.5]undecan-5-one establishes the foundational naming framework, with the spirocyclic junction indicated by the bracketed numbers [5.5] representing the ring sizes connected at the spiro carbon. The parent compound 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride has been documented with the Chemical Abstracts Service registry number 1638221-35-8 and molecular formula C8H17Cl2N3O.

The systematic name construction begins with the identification of the eleven-membered spirocyclic system designated as "undecan" to indicate the total carbon count in the bicyclic framework. The prefix "triaza" specifies the presence of three nitrogen atoms located at positions 1, 4, and 9 within the spirocyclic structure. The suffix "5-one" indicates the presence of a carbonyl group at position 5, forming a lactam functionality that significantly influences the compound's chemical reactivity and biological properties. For the methylated derivative under examination, the "1-methyl" designation indicates the presence of a methyl substituent at the nitrogen atom in position 1.

The dihydrochloride salt formation represents a common pharmaceutical practice for enhancing water solubility and stability of nitrogen-containing heterocycles. The formation of this salt involves protonation of available nitrogen atoms within the molecule, creating a crystalline solid form that exhibits improved handling characteristics and potential bioavailability compared to the free base form. Related compounds in this chemical family have demonstrated molecular weights ranging from approximately 200 to 280 grams per mole for various salt forms.

Structural Features of the Spiro[5.5]undecane Core

The spiro[5.5]undecane core represents a distinctive molecular architecture characterized by two six-membered rings connected through a single carbon atom, creating a rigid three-dimensional framework that significantly influences the compound's conformational properties and biological activity. This spirocyclic junction eliminates the conformational flexibility typically associated with linear or simply bridged ring systems, resulting in a constrained molecular geometry that can enhance selectivity in biological interactions.

The incorporation of nitrogen atoms at positions 1, 4, and 9 creates multiple sites for potential hydrogen bonding and electrostatic interactions, which are crucial factors in determining the compound's pharmacological properties. Research on related triazaspiro[5.5]undecane derivatives has demonstrated that the positioning of these nitrogen atoms creates distinct chemical environments that can participate in specific binding interactions with biological targets. The nitrogen at position 1 serves as the site for methyl substitution in the target compound, while the nitrogens at positions 4 and 9 contribute to the overall electronic properties of the molecule.

The lactam functionality at position 5 represents a key structural feature that contributes both to the compound's stability and its potential for biological activity. This carbonyl group creates a planar region within the otherwise three-dimensional spirocyclic framework, providing opportunities for specific intermolecular interactions. Studies of related compounds have shown that lactam groups in similar positions can form crucial hydrogen bonds with target proteins, particularly in enzyme inhibition applications.

The rigid spirocyclic framework also influences the compound's physical properties, including melting point, solubility, and crystallization behavior. Related compounds in this structural family have demonstrated melting points in the range of 200-203 degrees Celsius for their hydrochloride salt forms, indicating significant thermal stability associated with the spirocyclic architecture.

Molecular Formula and Stereochemical Considerations

The molecular formula for 1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one can be derived from the parent compound structure by adding a methyl group (CH2) to the base formula. The parent compound 1,4,9-triazaspiro[5.5]undecan-5-one has the molecular formula C8H15N3O, indicating that the methylated derivative would have the formula C9H17N3O for the free base form. Upon formation of the dihydrochloride salt, two hydrogen chloride molecules are incorporated, resulting in the formula C9H19Cl2N3O with an expected molecular weight of approximately 256 grams per mole.

The stereochemical considerations for this compound are primarily related to the conformational constraints imposed by the spirocyclic framework rather than traditional chiral centers. The spiro carbon atom itself does not constitute a stereocenter due to the presence of two identical ring attachments, but the overall three-dimensional arrangement of the molecule creates specific spatial relationships between functional groups that can influence biological activity.

The nitrogen atoms within the structure can exist in different protonation states depending on the solution conditions and salt formation. In the dihydrochloride form, two of the three nitrogen atoms are expected to be protonated, creating positively charged centers that enhance water solubility and influence the compound's interaction with biological targets. The specific sites of protonation can be predicted based on the relative basicity of the different nitrogen environments, with the more exposed nitrogen atoms typically showing higher basicity.

Conformational analysis of related triazaspiro[5.5]undecane derivatives has revealed that the spirocyclic framework adopts preferred conformations that minimize steric interactions while maintaining optimal orbital overlap for conjugation effects. These conformational preferences can significantly influence the compound's ability to interact with specific biological targets and may contribute to selectivity profiles observed in pharmacological studies.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound, with characteristic patterns observed in both proton and carbon-13 spectra. Analysis of related compounds in this structural family reveals distinct spectroscopic signatures that can be used to confirm structural identity and purity.

Proton nuclear magnetic resonance spectroscopy of related triazaspiro[5.5]undecane derivatives typically shows complex multipicity patterns in the aliphatic region between 1.0 and 4.0 parts per million, reflecting the various methylene and methine protons within the spirocyclic framework. The methyl substituent at position 1 appears as a characteristic singlet in the range of 2.8-3.0 parts per million for related compounds. The lactam NH proton, when present, typically appears as a broad signal around 5.5-6.0 parts per million, which may exchange with deuterium in deuterated solvents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon typically appearing around 160-165 parts per million, characteristic of lactam functionality. The spiro carbon appears in the aliphatic region, typically around 50-60 parts per million, while other ring carbons show characteristic chemical shifts based on their proximity to nitrogen atoms and their position within the ring system.

Infrared spectroscopy of triazaspiro[5.5]undecane derivatives typically shows characteristic absorption bands including the lactam carbonyl stretch around 1650-1680 wavenumbers, and nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region for protonated forms. The presence of the dihydrochloride salt form may result in broader absorption bands due to hydrogen bonding interactions between the protonated nitrogen centers and chloride counterions.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that can support structural assignments. Related compounds typically show molecular ion peaks corresponding to their expected molecular weights, with characteristic fragmentation patterns involving loss of alkyl substituents and ring-opening reactions. The dihydrochloride salt forms may show peaks corresponding to various protonation states and chloride association patterns under different ionization conditions.

Spectroscopic Method Key Characteristics Typical Values for Related Compounds
1H Nuclear Magnetic Resonance Methyl group singlet 2.8-3.0 parts per million
1H Nuclear Magnetic Resonance Lactam NH proton 5.5-6.0 parts per million
13C Nuclear Magnetic Resonance Carbonyl carbon 160-165 parts per million
13C Nuclear Magnetic Resonance Spiro carbon 50-60 parts per million
Infrared Spectroscopy Lactam carbonyl stretch 1650-1680 wavenumbers
Infrared Spectroscopy Nitrogen-hydrogen stretch 3200-3500 wavenumbers

Properties

IUPAC Name

1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c1-12-7-6-11-8(13)9(12)2-4-10-5-3-9;;/h10H,2-7H2,1H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMOSKCWFPLURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C12CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Spirocyclic Core

Method A: Cyclization of Diamine Precursors

  • Starting materials : Diamine derivatives with appropriate chain lengths and functional groups.
  • Reaction conditions :
    • Solvent: Organic solvents such as dichloromethane (DCM) or ethanol.
    • Catalyst: Acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids.
    • Temperature: Mild heating (~50–80°C).
  • Procedure :
    • The diamine precursor reacts with a suitable cyclization agent (e.g., formaldehyde or isocyanates).
    • Cyclization occurs via nucleophilic attack, forming the spirocyclic heterocycle.

Method B: Urethane or Carbamate Intermediates

  • Formation of carbamate intermediates followed by intramolecular cyclization under basic or acidic conditions.

Methylation at the Nitrogen

  • Reagents : Methyl iodide (CH₃I) or methyl triflate (CF₃SO₃CH₃).
  • Reaction conditions :
    • Solvent: Acetone or acetonitrile.
    • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
    • Temperature: Room temperature to mild heating (~25–50°C).
  • Procedure :
    • The free nitrogen in the heterocyclic core is methylated via nucleophilic substitution.
    • Excess methylating agent is used to ensure complete methylation.

Formation of the Dihydrochloride Salt

  • Procedure :
    • The methylated compound is dissolved in a suitable solvent (e.g., ethanol or water).
    • Hydrogen chloride gas or hydrochloric acid solution is added dropwise.
    • The salt precipitates out and is collected by filtration.
    • Purification is achieved through recrystallization from ethanol or other solvents.

Data Table Summarizing Preparation Methods

Step Reagents Solvent Conditions Purpose Notes
Core formation Diamine + cyclization agent DCM, ethanol 50–80°C, acid catalysis Spirocyclic core synthesis Intramolecular cyclization
Methylation Methyl iodide/triflate Acetonitrile Room to 50°C N-methylation Excess reagent ensures complete methylation
Salt formation HCl gas or HCl solution Water/ethanol Room temperature Salt formation Recrystallization for purity

Research Findings and Optimization

Recent studies have demonstrated that reaction conditions such as temperature, solvent polarity, and reagent stoichiometry significantly influence yield and purity:

  • Temperature control during cyclization is critical; too high temperatures can lead to side reactions.
  • Choice of methylating reagent impacts methylation efficiency; methyl triflate offers higher reactivity but requires careful handling.
  • Purification techniques such as recrystallization and chromatography are essential to obtain high-purity dihydrochloride salt.

Additional Considerations

  • Scalability : Continuous flow synthesis has been explored to improve scalability and reproducibility.
  • Yield optimization : Using excess methylating agents and optimizing reaction times enhances overall yields.
  • Environmental factors : Solvent recovery and waste minimization are important for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride has shown promise as a potential therapeutic agent. Its applications in medicinal chemistry include:

  • Anticancer Activity: Research indicates that derivatives of triazaspiro compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, studies have demonstrated that related compounds can engage with the METTL3/METTL14 protein complex, which plays a significant role in various cancers .
  • Antiviral Properties: The compound's interaction with biological macromolecules suggests potential antiviral applications. Its ability to modulate RNA modifications may impact viral replication processes.

Biological Research

The compound is also utilized in biological studies to understand its interactions with proteins and nucleic acids:

  • Protein Interaction Studies: The unique structure allows researchers to explore how it binds to specific proteins involved in cellular signaling pathways. This is critical for developing new drugs targeting diseases like leukemia and prostate cancer .
  • Mechanistic Studies: Investigations into its mechanism of action reveal that it may inhibit certain enzymes linked to disease progression, offering insights into novel therapeutic strategies.

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses:

  • Material Science: The compound's distinctive chemical properties make it a candidate for developing new materials with tailored physical characteristics.

Case Study 1: Anticancer Activity Evaluation

A study focused on the anticancer properties of triazaspiro compounds highlighted the efficacy of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one derivatives in inhibiting cell growth in vitro. The lead compound demonstrated an IC50 value significantly lower than existing treatments .

Case Study 2: Mechanistic Insights into Protein Binding

Research utilizing X-ray crystallography provided detailed insights into how the compound interacts with the METTL3 protein complex. This study revealed structural changes upon binding that could inform the design of more potent inhibitors .

Mechanism of Action

The mechanism of action of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride involves its interaction with specific molecular targets. The compound can engage in hydrogen bonding, π-stacking, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, heteroatom composition, and salt forms. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structural Features Key Differences
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride 1609395-33-6 C₉H₁₇N₃O·2HCl 256.17 Triazaspiro core, methyl group, ketone, dihydrochloride Reference compound with optimal solubility and stability
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride 1638221-35-8 C₈H₁₇Cl₂N₃O 242.00 Lacks methyl group; same spiro core and dihydrochloride Reduced steric hindrance; potential differences in receptor binding
1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride 1864063-34-2 C₁₀H₂₂Cl₂N₂ 241.20 Diazaspiro core (one less N), no ketone Altered electronic properties; lower nitrogen content may reduce basicity
1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride 1609400-09-0 - 292.68 Two methyl groups, trihydrochloride salt Enhanced hydrophilicity; potential for improved bioavailability
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one hydrochloride CID 108300 C₂₄H₂₇FN₂O₃ 434.49 Oxa-diazaspiro core, fluorobenzoyl substituent Oxygen substitution alters ring polarity; fluorobenzoyl enhances lipophilicity

Structural and Functional Analysis

1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride (one less nitrogen) may exhibit weaker hydrogen-bonding capacity compared to the triazaspiro analogs .

Substituent Effects: The methyl group in the reference compound enhances metabolic stability by shielding reactive sites, a feature absent in the non-methylated variant (CAS 1638221-35-8) . Fluorobenzoyl or pyrimidinyl substituents (e.g., in METTL3 inhibitors) introduce aromaticity and π-stacking capabilities, critical for enzyme inhibition .

Salt Forms :

  • Dihydrochloride vs. trihydrochloride : The trihydrochloride form (CAS 1609400-09-0) increases solubility in aqueous buffers but may require adjustments in formulation for in vivo studies .

Biological Activity

1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is a complex organic compound that belongs to the class of spirocyclic compounds. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The compound's structure is characterized by a spirocyclic framework that contributes to its unique biological properties. The molecular formula is C13H23N3OC_{13}H_{23}N_3O with a dihydrochloride salt form enhancing its solubility and bioavailability.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, derivatives of this compound have been identified as potent inhibitors of METTL3, an enzyme implicated in cancer progression. The IC50 values for these inhibitors can be as low as 0.037 µM, indicating strong potency against this target .
  • Modulation of Protein Interactions : The spirocyclic structure allows the compound to interact effectively with proteins and nucleic acids, potentially altering their functions and contributing to therapeutic effects .

Case Studies

  • METTL3 Inhibition : A study by Dolbois et al. (2021) highlights the efficacy of 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one derivatives as selective METTL3 inhibitors. The study demonstrated that these compounds could significantly reduce m6A methylation levels in RNA, which is crucial for regulating gene expression in cancer cells .
  • Anticancer Activity : In vitro studies have shown that compounds related to 1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one exhibit cytotoxic effects against various cancer cell lines. For example, treatment with these compounds resulted in reduced cell viability and induced apoptosis in leukemia cell lines .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound in comparison to similar compounds:

Compound NameTarget EnzymeIC50 (µM)Biological Activity
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-oneMETTL30.037Potent inhibitor
EltrombopagMETTL33.65Moderate inhibitor
STM2457METTL30.045Potent inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions using intermediates like tert-butyl-protected spirocycles. Key steps include:

  • Buchwald-Hartwig coupling for introducing aryl/heteroaryl groups (e.g., pyrimidine derivatives) .
  • Methylation with methyl iodide (MeI) in THF using potassium tert-butoxide (KOtBu) as a base, achieving ~54% yield after purification via flash chromatography (DCM/MeOH gradients) .
  • Deprotection with HCl/MeOH to yield the final dihydrochloride salt .
    • Yield Optimization : Use Pd-based catalysts (e.g., RuPhos G4) and microwave-assisted heating to accelerate SNAr reactions, improving efficiency in multi-step syntheses .

Q. Which analytical techniques are critical for characterizing this spirocyclic compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR resolves spirocyclic conformation and methyl group integration. Overlapping signals (e.g., δ 2.52–2.38 ppm for piperidinyl protons) require 2D NMR (COSY, HSQC) for unambiguous assignment .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C33H44N7O+: calcd 554.3607, found 554.3602) .
  • Melting Point Analysis : Used to assess purity (e.g., 235–236°C for derivative compounds) .

Q. How is the compound’s activity as a METTL3 inhibitor validated in biochemical assays?

  • Methodological Answer :

  • Enzymatic Assays : Measure inhibition of m6A RNA methylation using recombinant METTL3/METTL14 complexes. IC50 values are determined via radioactivity-based assays (e.g., 3H-SAM incorporation) .
  • Selectivity Screening : Test against other methyltransferases (e.g., PRMT5, DOT1L) to confirm METTL3 specificity. Derivatives with 4,4-dimethylpiperidine substituents show >100-fold selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact METTL3 inhibition potency and selectivity?

  • Methodological Answer :

  • SAR Studies : Compare derivatives with benzylamino (Compound 9) vs. methylamino (Compound 10) pyrimidine groups. Methylamino derivatives (IC50 < 50 nM) enhance cellular permeability but reduce solubility .
  • Computational Modeling : Docking studies using METTL3’s SAM-binding pocket reveal hydrophobic interactions with 4,4-dimethylpiperidinyl groups, explaining selectivity .
    • Key Data :
DerivativeR-groupIC50 (METTL3)Selectivity (vs. PRMT5)
Compound 9Benzyl120 nM50-fold
Compound 10Methyl45 nM120-fold

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability. The dihydrochloride salt improves aqueous solubility (critical for in vivo efficacy) but may require co-solvents (e.g., PEG-400) for dosing .
  • Tissue Distribution Studies : Use LC-MS/MS to quantify compound levels in target tissues (e.g., liver, brain) and correlate with pharmacodynamic markers (e.g., m6A reduction) .

Q. How can researchers address low yields in multi-step syntheses of spirocyclic analogs?

  • Methodological Answer :

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., chloropyrimidines) via TLC or HPLC to identify degradation pathways .
  • Chromatography Optimization : Use gradient elution (e.g., DCM/MeOH from 100:0 to 100:15) to separate diastereomers or regioisomers .

Q. What experimental designs mitigate solubility limitations in cellular assays?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability. Pre-test for solvent-induced cytotoxicity .
  • Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to enhance cellular uptake in low-solubility scenarios .

Methodological Challenges & Solutions

Q. How to analyze conflicting NMR data due to spirocyclic ring dynamics?

  • Solution : Perform variable-temperature NMR to slow ring inversion. For example, cooling to −40°C resolves broadened signals in piperidinyl protons .

Q. What protocols ensure reproducibility in scaled-up syntheses?

  • Solution :

  • Strict control of reaction parameters (e.g., microwave irradiation time/temperature in SNAr steps) .
  • Use of automated flash chromatography systems with standardized gradients .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride
Reactant of Route 2
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride

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